

# Application Note: Quantification of Norverapamil in Human Plasma by HPLC-MS/MS

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## Compound of Interest

Compound Name: Norverapamil

Cat. No.: B1221204

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## Abstract

This application note presents a detailed and robust method for the sensitive and selective quantification of **Norverapamil**, the primary active metabolite of Verapamil, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Deuterated **Norverapamil** (**Norverapamil-d6**) is utilized as the internal standard to ensure high accuracy and precision. The method is validated over a linear range of 1.0 to 250.0 ng/mL and demonstrates excellent recovery, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

## Introduction

**Norverapamil** is the N-demethylated active metabolite of Verapamil, a widely prescribed calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmias. Monitoring the plasma concentrations of both Verapamil and **Norverapamil** is crucial for understanding the drug's metabolism, assessing patient compliance, and optimizing therapeutic outcomes. This application note provides a comprehensive protocol for the reliable quantification of **Norverapamil** in human plasma using HPLC-MS/MS, a technique renowned for its high sensitivity and specificity.

## Experimental

### Materials and Reagents

- **Norverapamil** and **Norverapamil-d6** analytical standards
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Trifluoroacetic acid (TFA)
- Human plasma (K2-EDTA)
- Phosphate buffer (pH 9.0)
- Cyclohexane-dichloromethane extraction solvent

### Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

## Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is employed for the isolation of **Norverapamil** and the internal standard from plasma.<sup>[1][2]</sup>

### Protocol:

- Allow frozen plasma samples to thaw at room temperature.
- Pipette 50 µL of human plasma into a microcentrifuge tube.<sup>[2]</sup>
- Add the internal standard, D6-**Norverapamil**.<sup>[2]</sup>
- Alkalize the plasma samples by adding phosphate buffer (pH 9.0).<sup>[1]</sup>

- Add the extraction solvent (e.g., a mixture of cyclohexane and dichloromethane) to the tube.  
[\[1\]](#)
- Vortex the mixture for 10 minutes to ensure thorough mixing.
- Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in the mobile phase for injection into the HPLC-MS/MS system.

## HPLC-MS/MS Analysis

### Chromatographic Conditions:

The chromatographic separation is achieved on a chiral or a standard C18 analytical column.  
[\[2\]](#)[\[3\]](#)

- Column: Chiralcel OD-RH (150 × 4.6 mm, 5 μm) or equivalent.[\[2\]](#)
- Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water and acetonitrile.[\[2\]](#)
- Flow Rate: 0.8 mL/min
- Injection Volume: 10 μL
- Column Temperature: 40°C

### Mass Spectrometric Conditions:

The analysis is performed on a triple quadrupole mass spectrometer operating in the positive ion electrospray mode with multiple reaction monitoring (MRM).

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:

- **Norverapamil**: Precursor Ion > Product Ion
- **Norverapamil-d6** (IS): Precursor Ion > Product Ion
- Collision Energy: Optimized for each transition.
- Source Temperature: 500°C

## Results and Discussion

### Linearity and Sensitivity

The method was validated over a concentration range of 1.0 to 250.0 ng/mL for **Norverapamil** in human plasma.[2] The calibration curve demonstrated excellent linearity with a correlation coefficient ( $r^2$ ) greater than 0.99. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.

### Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results, summarized in the table below, are within the acceptable limits for bioanalytical method validation.

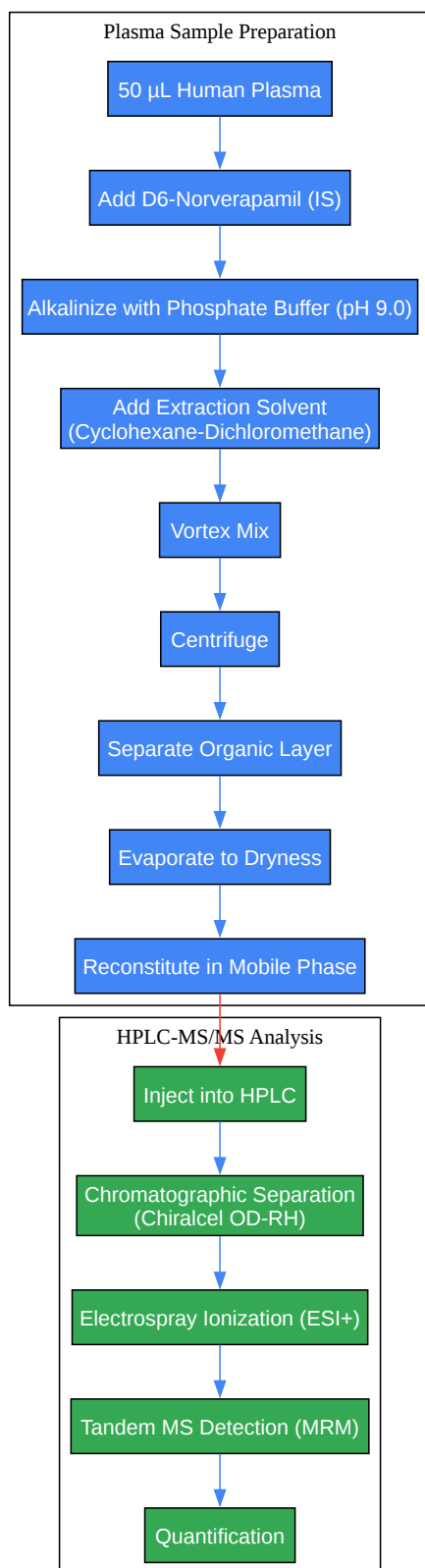
### Recovery

The absolute recovery of **Norverapamil** from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was found to be consistent and high, ranging from 91.1% to 108.1%.[2]

## Quantitative Data Summary

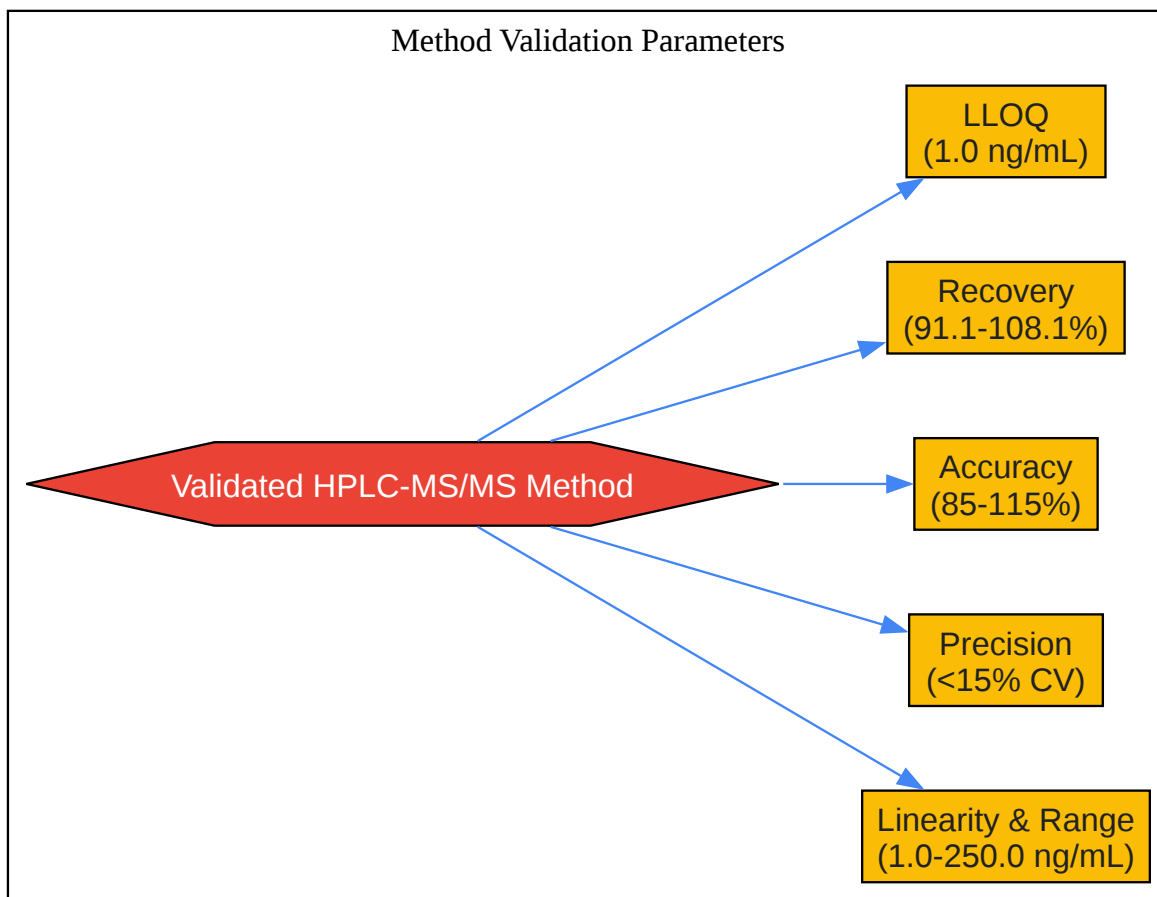
Parameter	Result
Linearity Range	1.0 - 250.0 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.99
Lower Limit of Quantification (LLOQ)	1.0 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (%)	85 - 115%
Absolute Recovery	91.1 - 108.1%

## Experimental Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for **Norverapamil** quantification.



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Caption: Key validation parameters of the analytical method.

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## References

- 1. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid

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- 2. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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